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2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine

Cat. No.: B13275965
M. Wt: 216.07 g/mol
InChI Key: OZFQEKNJQJEZKK-UHFFFAOYSA-N
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Description

2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine ( 1519513-68-8) is a brominated heterocyclic compound with a molecular formula of C8H10BrNO and a molecular weight of 216.08 g/mol . This chemical belongs to a class of fused bicyclic scaffolds featuring a seven-membered azepine ring, an area of growing interest in medicinal chemistry for exploring underutilized chemical space . Recent systematic investigations into simple, novel drug scaffolds have highlighted the significant untapped potential of ring systems containing seven-membered azepine rings . These scaffolds are considered valuable because they represent structurally diverse yet synthetically accessible frameworks that are underrepresented in existing compound libraries, making them prime candidates for generating new structure-activity relationships (SAR) and discovering new bioactive molecules . The presence of a bromine atom on the furan ring provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling rapid diversification of the core structure for the development of compound libraries . Researchers can leverage this compound as a key building block in diversity-oriented synthesis (DOS) and for constructing more complex polycyclic structures aimed at screening for biological activity. Its application is particularly relevant in the design of central nervous system (CNS) active agents, given that its molecular properties are compatible with the stringent criteria for blood-brain barrier penetration . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B13275965 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine

InChI

InChI=1S/C8H10BrNO/c9-8-4-6-5-10-3-1-2-7(6)11-8/h4,10H,1-3,5H2

InChI Key

OZFQEKNJQJEZKK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=C(O2)Br

Origin of Product

United States

Retrosynthetic Analysis and Strategic Design for the Synthesis of 2 Bromo 4h,5h,6h,7h,8h Furo 3,2 C Azepine

Disconnection Approaches for the Furo[3,2-c]azepine Core

Retrosynthetic analysis of the furo[3,2-c]azepine core can be approached in several ways, each dictating a unique synthetic pathway. amazonaws.comscitepress.orgicj-e.org A primary disconnection strategy involves cleaving the bonds of the azepine ring, suggesting a synthesis that builds the seven-membered ring onto a pre-existing furan (B31954) scaffold. This approach often utilizes a furan derivative with a suitable side chain that can be cyclized to form the azepine ring.

Alternatively, a disconnection across the furan ring allows for a synthetic route starting from a substituted azepine. The furan ring is then constructed in a subsequent step. This strategy might involve the cyclization of a precursor attached to the azepine ring to form the furan. A well-known method for furan synthesis is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. youtube.com

A third approach involves the disconnection of the bond linking the furan and azepine rings. This would entail the coupling of separate furan and azepine moieties. However, this method can be challenging due to potential difficulties in controlling the regioselectivity of the coupling reaction.

Strategies for Regioselective Introduction of the Bromine Atom at the C2 Position

The introduction of a bromine atom at the C2 position of the furan ring is a crucial step that requires careful consideration of the reaction conditions to ensure high regioselectivity. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. pearson.compearson.com The oxygen atom in the furan ring directs incoming electrophiles to the C2 and C5 positions due to the greater stabilization of the intermediate carbocation. quora.com

In the case of the furo[3,2-c]azepine system, the C5 position is part of the fused ring system, which may sterically hinder the approach of an electrophile, thus favoring substitution at the C2 position. The most common reagent for the bromination of furans is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under mild conditions. chegg.com The reaction is typically carried out in a suitable solvent, and the temperature can be controlled to optimize the yield and regioselectivity of the desired product.

Another approach is the use of elemental bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). chegg.com However, this method can sometimes lead to over-bromination or the formation of byproducts. The timing of the bromination step is also a critical consideration. It can be performed on an early-stage furan precursor or on the fully formed furo[3,2-c]azepine core. Late-stage bromination is often preferred to avoid potential complications in earlier synthetic steps.

Consideration of Precursors and Starting Materials for the Saturated Azepine Ring

If the synthesis starts with a pre-formed azepine ring, various commercially available azepane derivatives can be utilized. For instance, cycloheptanone (B156872) can be converted to the corresponding lactam, caprolactam, which is a versatile starting material for the synthesis of various azepine derivatives. researchgate.net The azepine ring can also be synthesized through ring expansion reactions of smaller rings, such as pyrrolidines or piperidines. researchgate.net

Below is a table summarizing potential precursors and their corresponding synthetic strategies:

Precursor/Starting MaterialSynthetic StrategyRationale
Furan-3-carboxaldehydeAzepine ring formation onto a furan coreProvides a handle for the elaboration of the side chain needed for azepine ring closure.
CaprolactamFuran ring formation onto an azepine coreA readily available and inexpensive starting material for the synthesis of functionalized azepanes.
1,6-HexanediamineAzepine ring formationA linear precursor that can be cyclized to form the seven-membered azepine ring.
2-(Bromomethyl)furanAzepine ring formation onto a furan coreAllows for the introduction of a nitrogen-containing side chain via nucleophilic substitution.

Advanced Synthetic Methodologies for Furo 3,2 C Azepine Skeletons and Analogous Ring Systems

Cycloaddition Reactions for Fused Heterocycle Formation

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems in a convergent and often stereocontrolled manner. These reactions involve the formation of a cyclic product from two or more unsaturated molecules.

Intramolecular [4+2] Cycloadditions in Fused Azepine Synthesis

Intramolecular [4+2] cycloadditions, or intramolecular Diels-Alder reactions, are highly effective for the synthesis of fused ring systems. In this approach, a molecule containing both a diene and a dienophile moiety connected by a suitable tether undergoes an intramolecular cyclization to form a bicyclic or polycyclic product. While specific examples for the direct synthesis of the furo[3,2-c]azepine skeleton via this method are not extensively reported, the strategy has been successfully applied to analogous furo-fused systems.

For instance, the synthesis of conformationally restricted analogues of nicotine (B1678760) and anabasine (B190304) has utilized an intramolecular [4+2]-cycloaddition/ring-opening-elimination sequence starting from 3-amino-substituted furo[3,4-c]pyridines. nih.gov This demonstrates the feasibility of using a furan (B31954) ring as the diene component in intramolecular Diels-Alder reactions to construct fused heterocyclic systems. A similar strategy could be envisioned for the synthesis of a furo[3,2-c]azepine core, where a furan ring is tethered to a suitable dienophile that would form the seven-membered azepine ring upon cyclization. The reactivity in such reactions is often influenced by the nature of the tether and the substituents on the diene and dienophile.

A patent application describes the synthesis of azepines via a Diels-Alder reaction, highlighting the versatility of this approach in constructing the azepine ring. google.com Although not an intramolecular example for the furo[3,2-c]azepine system, it underscores the utility of [4+2] cycloadditions in azepine synthesis.

Intermolecular Cycloadditions and Annulation Strategies

Intermolecular cycloadditions provide a convergent approach to fused heterocycles by bringing together two different molecular fragments. A notable example is the gold-catalyzed [4+3] annulation for the synthesis of azepines. nih.gov In this methodology, a vinylcarbenoid intermediate, generated from a propargyl ester, reacts with a 1,3-diene to form a seven-membered ring. This strategy has been shown to be effective for the synthesis of various azepine derivatives, including bromo-substituted azepines which could serve as precursors for further functionalization. nih.gov

Another relevant strategy involves the [3+2] cycloaddition for the synthesis of pyrrolidine-containing polycyclic compounds. For example, pentacyclic decahydropyrrolo[3,2-c]azepines, which are hepatitis C virus (HCV) NS5B polymerase inhibitors, have been synthesized via glycine-based intramolecular cycloadditions. mdpi.com This highlights the power of cycloaddition reactions in building complex fused aza-heterocycles.

Annulation strategies for the construction of furo-fused systems have also been developed. For instance, the synthesis of furo[3,2-c]coumarins has been achieved from 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones and acyl chlorides via a Bu3P-mediated C-acylation/cyclization sequence. nih.gov While this leads to a different oxygen-containing heterocycle, the underlying principle of annulating a furan ring onto an existing structure is applicable to the synthesis of the furo[3,2-c]azepine skeleton.

A cascade synthesis of 2H-azepine-2-ones has been reported, initiated by a cycloaddition between 5-hydroxy-3-pyrrolin-2-ones and arylalkynes. digitellinc.com This reaction proceeds through an intermediate fused cyclobutene (B1205218) that undergoes an electrocyclic ring opening to yield the azepine-2-one core. Such cascade processes offer an efficient route to complex heterocyclic systems.

1-Aza-2-azoniaallene Cation Cycloaddition with Nitriles

1-Aza-2-azoniaallene cations are reactive intermediates that can participate in cycloaddition reactions to form various nitrogen-containing heterocycles. These cations can act as 1,3-dipoles in [3+2] cycloaddition reactions with alkenes and alkynes. rsc.orgresearchgate.net The reaction of 1-aza-2-azoniaallene salts with alkenes proceeds under mild conditions to afford 4,5-dihydro-3H-pyrazolium salts with complete Markovnikov regioselectivity and retention of the alkene configuration. rsc.org

While direct application to furo[3,2-c]azepine synthesis is not documented, the versatility of 1-aza-2-azoniaallene cations in cycloadditions suggests their potential in constructing the azepine portion of the target molecule. For instance, a suitably functionalized furan derivative could be employed as the dipolarophile to react with a 1-aza-2-azoniaallene cation, leading to a fused heterocyclic system that could be further elaborated into the desired furo[3,2-c]azepine.

Ring Enlargement Approaches for Azepine Construction

Ring enlargement strategies provide an alternative to cycloaddition reactions for the construction of seven-membered rings like azepine. These methods typically involve the expansion of a smaller, more readily available ring system.

A common ring expansion method is the stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine (B6355638) ring expansion. rsc.org This approach has been successfully used to prepare diastereomerically pure azepane derivatives in excellent yields. A similar strategy could be envisioned where a suitably substituted piperidine fused to a furan ring undergoes ring expansion to form the furo[3,2-c]azepine skeleton. Another example is the transformation of 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates through an Ullmann-type annulation/rearrangement cascade, which involves a pyrrolidine (B122466) ring expansion. researchgate.net

Photochemical ring expansion of pyridinium (B92312) ylides has also been shown to be a viable method for the synthesis of azepines. This reaction proceeds via a 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-mediated deprotonation of N-iminopyridinium ylides, followed by photochemical rearrangement.

The reaction of tetrazolo[1,5-a]pyridines and 2-azidopyridines can lead to 1,3-diazepines through photochemical nitrogen elimination and ring expansion. rsc.org This method has been used to synthesize various substituted diazepines in good yields.

Metal-Catalyzed Coupling and Annulation Protocols

Transition metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis for the formation of C-C and C-heteroatom bonds, enabling the construction of complex heterocyclic frameworks.

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium-catalyzed reactions are highly effective for the synthesis of aza-heterocycles. For example, the synthesis of benzodiazepines has been achieved through various palladium-catalyzed reactions, including hydroamination, amination, C-H arylation, N-arylation, and the Buchwald-Hartwig reaction. mdpi.comdntb.gov.ua These methods often involve the cyclization of appropriately substituted precursors to form the seven-membered diazepine (B8756704) ring.

A double palladium-catalyzed amination-cyclization reaction has been reported for the synthesis of 5H-pyridobenzazepine and 5H-dipyridoazepine compounds. researchgate.net This one-pot reaction from suitable stilbene (B7821643) derivatives demonstrates the efficiency of palladium catalysis in constructing tricyclic azepine-containing systems.

The synthesis of functionalized furo[2,3-b]pyridines, which are of growing interest in medicinal chemistry, has been accomplished in a concise 4-step synthesis with handles for palladium-mediated cross-coupling reactions. nih.gov This highlights the utility of palladium catalysis in both the construction of the fused heterocyclic core and its subsequent functionalization.

A copper(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes has been developed for the synthesis of functionalized azepines. mdpi.comnih.gov This reaction proceeds through an intermolecular amine addition followed by an intramolecular cyclization to afford the seven-membered azepine ring. A novel synthesis of azepine derivatives has also been achieved via a copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions, involving an intramolecular addition of an organocopper center to a C-C triple bond. nih.gov

The following table summarizes representative examples of metal-catalyzed reactions for the synthesis of azepine and related fused heterocyclic systems.

EntryCatalyst/ReagentSubstrateProductYield (%)Reference
1Pd(OAc)2, JohnPhosDihalostilbene and Amine5H-Pyridobenzazepine81 researchgate.net
2Pd(PPh3)4, K2CO3N-(2-bromobenzyl)prop-2-en-1-amineTetrahydrobenzodiazepine92 mdpi.com
3Cu(MeCN)4PF6Fluorinated Allenyne and AnilineCF3-containing Azepine65 mdpi.com
4Cu(I)2-Aza-hepta-2,4-dien-6-ynyl AnionAnnulated Azepine41-73 nih.gov

Rhodium-Catalyzed Carbonylative C-C Bond Activation

Rhodium-catalyzed reactions have emerged as a powerful tool for the construction of complex cyclic frameworks. A particularly innovative strategy involves the carbonylative C-C bond activation of strained ring systems, such as aminocyclopropanes, to build azepine cores in a modular and atom-economical fashion. nih.gov This methodology leverages the strain energy of the cyclopropane (B1198618) ring to initiate the reaction sequence. nih.gov

Under a carbon monoxide atmosphere, neutral Rh(I) complexes, often modified with weak donor ligands like triphenylarsine (B46628) (AsPh₃), can insert into the proximal C-C bond of aminocyclopropanes. nih.gov This insertion is typically directed by a protecting group on the amine, such as Cbz, benzoyl, or Ts. nih.gov The process generates a key rhodacyclopentanone intermediate. nih.govnih.gov This intermediate is not isolated but is trapped intramolecularly by a tethered C-based nucleophile, such as an N-aryl or N-vinyl group. nih.gov Subsequent C(sp²)-H metalation followed by C(sp²)-C(sp²) bond-forming reductive elimination yields the desired benzazepine or related azepine ring systems. nih.gov This sequence effectively achieves a byproduct-free heterocyclization through sequential C-C activation and C-H functionalization steps. nih.gov The modularity of this approach is a key advantage, as substituted aminocyclopropanes can be readily accessed, allowing for the synthesis of diverse azepine derivatives. nih.gov

Catalyst SystemStarting MaterialKey IntermediateProduct TypeRef.
Neutral Rh(I) with AsPh₃ or 1,4-oxathianeN-protected AminomethylcyclopropanesRhodacyclopentanonePerhydroisoindoles nih.gov
Rh(I) under CO atmosphereN-aryl/N-vinyl AminocyclopropanesRhodacyclopentanoneBenzazepines / Azepines nih.gov

Gold(I)-Catalyzed Annulation Pathways

Gold catalysis has become a valuable method for synthesizing complex structures from simple starting materials, including azepine rings. nih.gov Gold(I) and Gold(III) catalysts can facilitate powerful annulation reactions to construct the seven-membered azepine core. nih.gov One prominent example is the Au(III)-catalyzed [4+3] annulation between propargyl esters and α,β-unsaturated imines. nih.gov

In this process, a gold-stabilized cationic intermediate is generated from the 1,2-rearrangement of a propargyl ester. nih.gov This electrophilic intermediate reacts with an α,β-unsaturated imine, which acts as a four-atom component (a heterodiene), to construct the seven-membered azepine ring. nih.gov Initial studies with cationic triphenylphosphinegold(I) catalysts showed low yields, but the use of AuCl or picolinic acid-derived Au(III) catalysts significantly improved the efficiency of the transformation. nih.gov The reaction mechanism is believed to be stepwise, with the rate-determining step being the formation of an iminium ion. nih.gov This methodology has been successfully applied to synthesize various azepines, including tricyclic systems derived from quinoline (B57606) imines. nih.gov

Another powerful gold-catalyzed approach is the hydroarylation of alkynes. This strategy has been employed in the atroposelective synthesis of tetrahydropyrrolo[3,2-c]azepine derivatives, which are structurally analogous to the furo[3,2-c]azepine skeleton. researchgate.net In these reactions, a cationic gold(I) catalyst activates an alkyne toward nucleophilic attack by an indole (B1671886) or pyrrole (B145914) ring, leading to an intramolecular cyclization that forms the azepine ring with high enantioselectivity. researchgate.net

CatalystReaction TypeSubstratesProductKey FeaturesRef.
AuCl / Au(III) complex[4+3] AnnulationPropargyl ester, α,β-Unsaturated imineAzepineStepwise mechanism, broad substrate scope nih.gov
[Au(JohnPhos)(CH₃CN)]SbF₆HydroarylationN-alkynyl PyrroleTetrahydropyrrolo[3,2-c]azepineAtroposelective, forms fused systems researchgate.net
(2-biphenyl)Cy₂PAuNTf₂[5+2] AnnulationN-(pent-4-yn-1-yl)piperidine N-oxideBicyclic Azepan-4-oneHigh regioselectivity and diastereoselectivity nih.gov

C-H Functionalization and Intramolecular C-H Amination Routes

Direct C-H functionalization represents one of the most efficient strategies in organic synthesis, allowing for the construction of complex molecules by forming C-N bonds from ubiquitous C-H bonds. researchgate.net Intramolecular C-H amination, in particular, is a powerful method for synthesizing N-heterocycles. This transformation can be achieved through transition-metal catalysis, where a metal-bound nitrene intermediate is generated and subsequently inserts into a C-H bond. researchgate.net

While specific examples leading directly to the 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine system via this route are not extensively documented, the underlying principles are well-established for analogous structures. The process typically involves a precursor molecule containing both the nitrogen source (e.g., an azide (B81097) or a protected amine) and the C-H bond targeted for functionalization. A metal catalyst, such as one based on rhodium, iridium, iron, or manganese, facilitates the formation of a reactive metal-nitrene species. researchgate.net This species then undergoes an intramolecular insertion into a suitably positioned C(sp³)-H or C(sp²)-H bond to forge the new C-N bond and close the heterocyclic ring. researchgate.net The regioselectivity of the C-H insertion is a critical aspect and is often controlled by the geometric constraints of the substrate and the electronic properties of the catalyst. researchgate.net For instance, in the synthesis of the furo[3,2-c]azepine skeleton, a precursor could be designed where an appropriate nitrogen-containing side chain is tethered to the furan ring, positioned to allow for cyclization via C-H amination into a seven-membered ring.

Cascade Reactions and Tandem Cyclizations

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where a single event initiates a sequence of intramolecular transformations to rapidly build molecular complexity from simple starting materials. rsc.org These strategies are particularly valuable for constructing fused ring systems like furo[3,2-c]azepines.

One relevant example is the synthesis of functionalized azepines via a Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes. mdpi.combohrium.com In this process, the copper catalyst first promotes the intermolecular addition of a primary or secondary amine to the alkyne portion of the allenyne substrate. mdpi.combohrium.com The resulting intermediate then undergoes an intramolecular cyclization involving the allene (B1206475) moiety to form the seven-membered azepine ring. mdpi.combohrium.com The reaction proceeds smoothly under relatively mild conditions, and a variety of amines can be used, leading to diverse α-CF₃-containing azepine-2-carboxylates in moderate to good yields. mdpi.com

Another pertinent strategy involves the tandem cyclization/[4+3] annulation reaction between enynamides and α-bromohydroxamates to synthesize furo[2,3-e] nih.govresearchgate.netdiazepin-3-one derivatives. nih.govacs.org Although this leads to a diazepine, the core strategy of forming a furan-fused seven-membered ring is highly analogous. These one-pot reactions proceed efficiently at room temperature and tolerate a wide range of functional groups, showcasing the power of tandem processes in assembling complex heterocyclic architectures. nih.govacs.org

Metal-Free Synthetic Pathways

While metal-catalyzed reactions dominate many modern synthetic approaches, the development of metal-free alternatives is a growing area of interest due to considerations of cost, toxicity, and environmental impact. For the synthesis of azepine cores, photochemical methods offer a promising metal-free strategy. nih.govresearchgate.net

A notable example is the synthesis of azepinone derivatives through a photochemical cascade reaction starting from 2-aryloxyaryl azides. nih.govresearchgate.net Under blue light irradiation and in the presence of a Brønsted acid catalyst like TsOH, the aryl azide generates a highly reactive 2-aryloxyaryl nitrene. nih.gov This nitrene intermediate initiates a cascade sequence involving a [2+1] annulation, followed by a ring expansion and a regioselective addition of water. nih.govresearchgate.net This sequence efficiently constructs the seven-membered azepinone framework without the need for any transition metal catalyst. nih.gov The reaction features a broad substrate scope and mild conditions, providing a green alternative for accessing these privileged heterocyclic structures. nih.gov Computational studies suggest the reaction proceeds through a stepwise aziridine (B145994) formation, which then expands to the seven-membered ring before the final water addition step. nih.gov

MethodStarting MaterialConditionsKey StepsProductRef.
Photochemical Cascade2-Aryloxyaryl azideBlue LEDs, TsOH·H₂O, H₂ONitrene generation, [2+1] annulation, Ring expansion, Water additionAzepinone derivative nih.govresearchgate.net

Structural Characterization and Advanced Diffraction Based Techniques

Single-Crystal X-ray Diffraction Analysis for Furo[3,2-c]azepine Systems

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of crystalline solids. While a specific crystallographic study for "2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine" is not publicly available, analysis of closely related bromo-substituted fused heterocyclic systems provides significant insights into the expected structural parameters.

For instance, the crystal structure of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one, a related fused furo-heterocycle, reveals an essentially planar molecular scaffold nih.gov. It is anticipated that the furo[3,2-c]azepine core would also exhibit a degree of planarity, particularly in the furan (B31954) and the adjoining six-membered portion of the azepine ring. The saturated carbon atoms of the azepine ring, however, would adopt a more flexible conformation, likely a boat or twist-boat form, as observed in various polycyclic pyrimidoazepine derivatives nih.gov.

In the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, the imidazopyridine ring system is nearly coplanar with the furan ring, with a very small dihedral angle between them researchgate.net. This suggests that the fusion of the furan and azepine rings in the target compound would likely result in a relatively planar bicyclic system, with the bromine atom lying in or close to this plane.

The geometric parameters, including bond lengths and angles, are expected to be consistent with those reported for similar bromo-substituted indole (B1671886) and fused heterocyclic systems nih.gov. The C-Br bond length would fall within the typical range, and the presence of the bromine atom is likely to induce minor distortions in the local geometry of the furan ring.

To illustrate the typical crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis, the following table presents hypothetical, yet realistic, parameters for a furo[3,2-c]azepine derivative based on published data for analogous compounds.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)985
Z4
Calculated Density (g/cm³)1.65

Note: This table is illustrative and does not represent experimentally determined data for "this compound."

Supramolecular Interactions and Crystal Engineering Investigations

The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions, which collectively determine the supramolecular assembly. In the case of "this compound," the bromine atom is expected to play a crucial role in directing the crystal packing through halogen bonding and other weak interactions.

It is highly probable that the crystal structure of "this compound" would be stabilized by a network of such interactions. The bromine atom can act as a halogen bond donor, interacting with the oxygen atom of the furan ring or the nitrogen atom of the azepine ring of neighboring molecules. Furthermore, C—H⋯Br hydrogen bonds are likely to be prevalent.

In addition to halogen-mediated interactions, π–π stacking between the aromatic furan rings of adjacent molecules may also contribute to the stability of the crystal lattice, as seen in other bromo-substituted aromatic systems nih.gov. The interplay of these various intermolecular forces dictates the final crystal packing, influencing properties such as melting point, solubility, and crystal morphology.

The table below summarizes the types of supramolecular interactions that are anticipated to be significant in the crystal structure of "this compound," based on observations from related structures.

Interaction TypeDonorAcceptorTypical Distance (Å)
Halogen BondC—BrO (furan)3.0 - 3.5
Halogen BondC—BrN (azepine)3.1 - 3.6
Hydrogen BondC—HBr2.8 - 3.2
Hydrogen BondC—HO (furan)2.5 - 2.9
π–π StackingFuran RingFuran Ring3.5 - 3.8

Note: The distances provided in this table are typical ranges for such interactions and are not specific to the title compound.

Theoretical and Computational Chemistry of Furo 3,2 C Azepine Derivatives

Electronic Structure and Aromaticity/Antiaromaticity Assessment of Azepine Ring Systems

The electronic nature of the seven-membered azepine ring is a subject of significant theoretical interest. Unlike its six-membered aromatic counterpart, pyridine, the 1H-azepine ring contains 8 π-electrons, which, according to Hückel's rule (4n π electrons), suggests antiaromatic character. Computational studies are essential for quantifying this property and understanding its implications for the fused furo[3,2-c]azepine system.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of azepine-containing molecules. nih.gov Aromaticity, a key determinant of a ring's stability and reactivity, is not a directly observable physical quantity but can be evaluated through various computed indices. nih.gov

One of the most powerful methods for assessing aromaticity is the calculation of Nucleus-Independent Chemical Shift (NICS). researchgate.net This method involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The resulting NICS value provides a measure of the magnetic response of the π-electron system to an external magnetic field.

Aromatic Rings: Exhibit a diatropic ring current, resulting in negative NICS values (e.g., ~ -10.0 ppm for benzene), indicating magnetic shielding. nih.govnih.gov

Antiaromatic Rings: Exhibit a paratropic ring current, leading to positive NICS values, indicating deshielding. nih.gov

Non-aromatic Rings: Have NICS values close to zero. nih.gov

To refine the analysis and minimize contributions from σ-electrons, variants such as NICS(1), calculated 1 Å above the ring plane, and NICS(1)zz, which considers only the tensor component perpendicular to the ring, are often employed. nih.govrsc.org DFT calculations on the parent 1H-azepine molecule have concluded that the neutral molecule is indeed antiaromatic. rsc.orgresearchgate.net This inherent antiaromaticity in the azepine moiety significantly influences the electronic characteristics of the entire furo[3,2-c]azepine scaffold.

Compound/SystemRing TypeTypical NICS(1)zz Value (ppm)Aromaticity Character
Benzene6-memberedStrongly NegativeAromatic
1H-Azepine (Neutral)7-memberedPositiveAntiaromatic
1H-Azepine (Cation)7-memberedNegativeAromatic (Homoheteroaromatic)
Cycloheptatriene7-memberedNear ZeroNon-aromatic

A fascinating electronic feature of azepines is their ability to achieve aromaticity upon protonation. rsc.orgresearchgate.net Theoretical studies on 1H-azepine and its derivatives show that the formation of an azepine cation results in a system that can be described as homoheteroaromatic. rsc.orgresearchgate.net This concept combines homoaromaticity (aromaticity achieved through space, bypassing a saturated center) and heteroaromaticity (aromaticity in a heterocyclic ring).

Upon protonation of the nitrogen atom, the resulting cation undergoes a structural reorganization. researchgate.net The system seeks to relieve the antiaromatic character of the neutral 8 π-electron ring by effectively isolating one carbon atom from the cyclic conjugation. This leads to a planar 6 π-electron system that is bridged by a CH2 group, with a characteristic through-space C-C "homoaromatic" bond distance calculated to be around 2.4 Å. researchgate.net This transformation from an antiaromatic neutral species to an aromatic cation is a key principle governing the acid-base chemistry and potential reactivity of furo[3,2-c]azepine derivatives. rsc.orgresearchgate.net

Conformational Analysis and Molecular Dynamics of the Fused Ring System

The furo[3,2-c]azepine system is non-planar and possesses significant conformational flexibility, primarily due to the seven-membered azepine ring. Understanding its three-dimensional structure and dynamic behavior is crucial for predicting its interactions with biological targets.

Molecular dynamics (MD) simulations serve as a "computational microscope" to explore the conformational landscape of such flexible molecules. fu-berlin.de MD simulations solve the classical equations of motion for every atom in the system over time, allowing for the sampling of numerous possible conformations. nih.gov

From these simulations, several key insights can be derived:

Prototypical Conformations: Clustering techniques can be applied to the MD trajectory to identify the most populated and energetically favorable conformations of the fused ring system. nih.gov

Flexibility and Ring Pliability: The simulations can quantify the flexibility of different parts of the molecule, particularly the puckering and twisting motions of the azepine ring.

Free-Energy Landscapes: By analyzing the conformational ensembles, it is possible to construct a free-energy landscape that maps the relative stabilities of different conformations and the energy barriers separating them. nih.gov This provides a comprehensive picture of the molecule's dynamic equilibrium.

This computational analysis is vital for rationalizing structure-activity relationships, as the bioactive conformation of a molecule may not be its lowest-energy state in isolation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for understanding the complex reaction mechanisms involved in the synthesis of furo[3,2-c]azepine derivatives. mit.edumdpi.com By mapping out the potential energy surface of a reaction, chemists can gain a detailed picture of how reactants are converted into products.

DFT calculations are used to locate and characterize the structures of reactants, intermediates, products, and, most importantly, transition states (TS). nih.gov A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction step.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol) - Hypothetical Example
ReactantsStarting materials0.0
Transition State 1 (TS1)Energy maximum for the first step+22.5
IntermediateStable species formed after the first step-5.0
Transition State 2 (TS2)Energy maximum for the second step+15.0
ProductFinal molecule-18.0

Many synthetic routes for constructing fused heterocyclic systems like furo[3,2-c]azepine involve annulation (ring-forming) reactions that can potentially yield multiple isomers (e.g., regioisomers or stereoisomers). Computational modeling provides a powerful means to understand and predict the selectivity of these reactions.

By calculating the activation energies for all possible competing reaction pathways, researchers can determine the kinetically favored product. mit.edu The pathway with the lowest-energy transition state will be the fastest and therefore the dominant one, leading to the major product. This predictive capability is invaluable for optimizing reaction conditions to favor the formation of the desired isomer, thereby improving the efficiency of the synthesis. For example, in metal-catalyzed cyclization reactions, DFT can be used to model the role of ligands and additives in controlling the selectivity by altering the energies of key transition states.

Prediction of Reactivity via Conceptual Density Functional Theory (CDFT)

Global Reactivity Descriptors

The most fundamental global descriptors include:

Electronic Chemical Potential (μ): This descriptor is related to the escaping tendency of electrons from a system. nih.govsemanticscholar.org A higher chemical potential (less negative value) indicates a greater tendency to donate electrons, suggesting higher nucleophilicity.

Chemical Hardness (η): Hardness measures the resistance of a molecule to a change in its electron distribution. researchgate.net A larger hardness value implies greater stability and lower reactivity. Conversely, soft molecules are more reactive.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov A higher electrophilicity index indicates a more potent electrophile.

By calculating these descriptors for a series of related compounds, such as 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine and its derivatives, their relative reactivities can be systematically compared. The hypothetical data presented in the table below illustrates how substitutions on the furo[3,2-c]azepine core can influence these global reactivity indices. For instance, the introduction of an electron-withdrawing group like a nitro group is expected to increase the electrophilicity, while an electron-donating group like a methoxy (B1213986) group would likely decrease it.

CompoundChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Global Electrophilicity (ω) (eV)
4H,5H,6H,7H,8H-furo[3,2-c]azepine-2.855.900.69
This compound-3.105.750.83
2-Nitro-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3.505.501.11
2-Methoxy-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2.706.100.60

Local Nucleophilic and Electrophilic Parr Functions

The Parr functions, denoted as P+(r) for nucleophilic attack and P-(r) for electrophilic attack, are derived from the analysis of the spin density distribution of the radical cation and radical anion of the neutral molecule, respectively. frontiersin.orgnih.gov

Electrophilic Parr Function (P+(r)): This function identifies the sites within a molecule that are most susceptible to attack by a nucleophile. The atom with the highest P+(r) value is considered the most electrophilic center.

Nucleophilic Parr Function (P-(r)): This function highlights the sites that are most likely to react with an electrophile. The atom with the highest P-(r) value is the most nucleophilic center.

For this compound, the calculation of Parr functions would reveal the specific atoms prone to attack. For instance, the carbon atom attached to the bromine (C2) is expected to be a primary electrophilic site due to the electron-withdrawing nature of the halogen. The oxygen and nitrogen heteroatoms, as well as certain carbon atoms in the fused ring system, would likely be the primary nucleophilic centers. The hypothetical Parr function values presented in the table below for selected atoms of this compound illustrate how these functions can pinpoint reactive sites.

Atomic Site in this compoundElectrophilic Parr Function (P+k)Nucleophilic Parr Function (P-k)
C2 (Carbon attached to Bromine)0.450.05
C3 (Adjacent Carbon in Furan (B31954) ring)0.120.28
O1 (Oxygen in Furan ring)0.080.35
N6 (Nitrogen in Azepine ring)0.050.42
C3a (Bridgehead Carbon)0.180.10
C8a (Bridgehead Carbon)0.090.15

Chemical Reactivity Profile and Synthetic Transformations of 2 Bromo 4h,5h,6h,7h,8h Furo 3,2 C Azepine

Potential Reactions at the Bromine Substituent

The bromine atom attached to the furan (B31954) ring at the 2-position represents a key site for synthetic modification. The carbon-bromine bond in bromo-heteroaromatic compounds is a versatile functional group that can participate in a variety of transformations.

Carbon-Halogen Bond Activation (e.g., Cross-Coupling Reactions)

It is anticipated that the bromine atom of 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine would be amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the Suzuki-Miyaura coupling could potentially be employed to introduce a wide range of aryl, heteroaryl, or vinyl substituents by reacting the bromo-furoazepine with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. The general reactivity trend for organohalides in Suzuki couplings is I > Br > Cl, making the bromo-substituted compound a suitable substrate.

Similarly, other cross-coupling reactions such as the Stille coupling (with organostannanes), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) could likely be successfully applied to introduce diverse functionalities at the 2-position of the furo[3,2-c]azepine core. The choice of catalyst, ligand, base, and solvent would be critical in optimizing these transformations.

Table 1: Plausible Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerPotential Product
Suzuki-MiyauraArylboronic acid2-Aryl-4H,5H,6H,7H,8H-furo[3,2-c]azepine
StilleOrganostannane2-Substituted-4H,5H,6H,7H,8H-furo[3,2-c]azepine
HeckAlkene2-Alkenyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine
SonogashiraTerminal alkyne2-Alkynyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine
Buchwald-HartwigAmine2-Amino-4H,5H,6H,7H,8H-furo[3,2-c]azepine

This table represents predicted reactivity based on general principles of cross-coupling reactions and has not been experimentally verified for the specific title compound.

Nucleophilic Displacement and Substitution Reactions

Direct nucleophilic aromatic substitution of the bromine atom is expected to be challenging under standard conditions due to the electron-rich nature of the furan ring. However, under specific conditions, such as with strong nucleophiles or through copper-catalyzed reactions, displacement of the bromide may be possible.

Postulated Reactivity of the Furan Moiety within the Fused System

The furan ring in the furo[3,2-c]azepine system is an electron-rich aromatic heterocycle and is expected to exhibit reactivity characteristic of such systems.

Electrophilic Aromatic Substitution (if applicable)

Furan generally undergoes electrophilic aromatic substitution more readily than benzene, with a strong preference for substitution at the C2 and C5 positions. In the case of this compound, the C2 position is already substituted. Therefore, any further electrophilic substitution would likely occur at the C3 position. However, the bromine atom at the adjacent C2 position may exert some electronic and steric influence on the regioselectivity of this reaction. Typical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation could potentially be applied, although the specific reaction conditions would need to be carefully controlled to avoid decomposition of the furan ring, which can be sensitive to strong acids.

Ring-Opening Reactions of the Furan Ring

Furan and its derivatives can undergo ring-opening reactions under various conditions, such as treatment with strong acids or oxidizing agents. This reactivity could potentially be exploited to transform the furo[3,2-c]azepine scaffold into other complex nitrogen-containing heterocycles. For example, acid-catalyzed hydrolysis could lead to the formation of a dicarbonyl-substituted azepine derivative.

Anticipated Reactivity of the Saturated Azepine Ring

The 4H,5H,6H,7H,8H-azepine portion of the molecule is a saturated, seven-membered nitrogen-containing ring. Its reactivity is expected to be similar to that of other secondary cyclic amines. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.

Therefore, reactions such as N-alkylation, N-acylation, and N-arylation are expected to proceed readily at the nitrogen atom. These reactions would provide a straightforward method for introducing a wide variety of substituents onto the azepine ring, further diversifying the chemical space around this scaffold. The secondary amine functionality could also participate in condensation reactions with aldehydes and ketones to form enamines or undergo other transformations typical of secondary amines.

Scientific Literature Lacks Data on the Chemical Reactivity of this compound

A thorough review of available scientific literature reveals a significant gap in the documented chemical reactivity of the specific compound, this compound. Consequently, a detailed and scientifically accurate article focusing solely on its chemical reactivity profile and synthetic transformations, as per the requested outline, cannot be generated at this time.

The specified sections for the article, including "Functionalization at Saturated Carbon Centers (e.g., C-H Activation)," "Nitrogen-Centered Reactivity," and "Derivatization and Structural Diversification Strategies for Furo[3,2-c]azepine Scaffolds," require specific experimental data and research findings that are not present in the current body of scientific publications.

While general principles of reactivity for saturated aza-heterocycles and C-H activation are well-established, applying these concepts directly to this compound without specific experimental validation would be speculative and would not meet the standards of scientific accuracy. The presence of the bromo substituent and the specific stereoelectronic properties of the furo[3,2-c]azepine ring system would undoubtedly influence its reactivity in ways that can only be determined through dedicated laboratory research.

Searches for the broader furo[3,2-c]azepine scaffold also yielded very limited information regarding its specific functionalization and derivatization. The available literature tends to focus on related but structurally distinct heterocyclic systems, such as furo[3,2-c]coumarins or furo[3,2-c]pyrazoles, whose reactivity cannot be directly extrapolated to the azepine-containing core.

Therefore, until further research is conducted and published on the chemical behavior of this compound, a comprehensive and authoritative article on its chemical reactivity profile remains beyond the scope of existing knowledge.

Applications As Synthetic Building Blocks and Intermediates

Construction of Complex Polycyclic Architectures

The 2-bromo-furo[3,2-c]azepine core is strategically employed as a foundational element for the synthesis of intricate polycyclic systems. The bromine atom at the 2-position of the furan (B31954) ring is amenable to a range of carbon-carbon bond-forming reactions, which are instrumental in elaborating the core structure.

Palladium-Catalyzed Cross-Coupling Reactions:

The primary utility of the bromo-substituent is realized through palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. This functionalization is a key step in building larger, more complex polycyclic frameworks. For instance, a Suzuki coupling can be used to attach a phenyl group, leading to a 2-phenyl derivative, which can then undergo further cyclization reactions to form additional rings.

Suzuki Coupling: Reaction with an arylboronic acid to form a C(sp²)-C(sp²) bond.

Heck Reaction: Coupling with an alkene to introduce a vinyl group. organic-chemistry.orgmdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to create a C(sp²)-C(sp) bond, yielding an alkynylated furo[3,2-c]azepine. wikipedia.orglibretexts.org

These transformations convert the relatively simple bicyclic starting material into highly functionalized intermediates, which are precursors to multi-ring systems of potential interest in medicinal chemistry and materials science.

Scaffold Development for Chemical Libraries and Material Science

The furo[3,2-c]azepine nucleus is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. By modifying the 2-bromo position, chemists can generate a large number of diverse analogues, creating a chemical library for high-throughput screening in drug discovery programs.

The systematic modification of the 2-position allows for the exploration of the chemical space around the core scaffold. This approach is efficient for identifying structure-activity relationships (SAR) and optimizing lead compounds. For example, a library of aminated derivatives can be produced via Buchwald-Hartwig amination, introducing various amine-containing side chains that can modulate the compound's physicochemical properties and biological activity.

Table 1: Potential Diversification Reactions for Library Synthesis

Reaction Name Coupling Partner Bond Formed Potential Application
Suzuki-Miyaura Coupling Organoboronic acid/ester C-C Introduction of (hetero)aryl groups for SAR studies.
Sonogashira Coupling Terminal alkyne C-C Creation of rigid, linear extensions for probing binding pockets. libretexts.orgnih.gov
Buchwald-Hartwig Amination Amine C-N Introduction of diverse amine functionalities to improve solubility and target interaction.

In material science, the ability to introduce conjugated systems via cross-coupling reactions opens the door to creating novel organic electronic materials. For example, coupling the bromo-furoazepine with thiophene (B33073) or phenylene units could lead to new conductive polymers or materials with interesting photophysical properties.

Role in the Synthesis of Annulated Heterocyclic Systems

"Annulation" refers to the process of building a new ring onto an existing one. 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine is a key precursor for the synthesis of annulated systems where additional heterocyclic rings are fused to the furo[3,2-c]azepine core.

A common strategy involves a two-step process: first, a cross-coupling reaction introduces a functional group at the 2-position, which then participates in a subsequent intramolecular cyclization reaction to form the new ring.

For example, a Sonogashira coupling with an appropriately substituted alkyne can be followed by a base- or metal-catalyzed cyclization to form a new five- or six-membered ring fused to the furan portion of the scaffold. Similarly, a Suzuki coupling with an ortho-functionalized arylboronic acid (e.g., 2-aminophenylboronic acid) can set the stage for an intramolecular condensation or cyclization to build systems like furo-azepino-quinolines. These annulated products represent novel heterocyclic systems with unique three-dimensional shapes and potential for new biological activities. The synthesis of such fused systems is a significant area of research in contemporary organic chemistry. nih.govtechnion.ac.il

Concluding Remarks and Future Research Perspectives

Emerging Methodologies and Catalytic Systems for Future Research

Overcoming the challenges in furo[3,2-c]azepine chemistry will likely be achieved through the application of modern synthetic methodologies and advanced catalytic systems. Several emerging areas hold promise for future research:

Transition-Metal Catalysis: The use of transition metals such as palladium, copper, gold, and rhodium has revolutionized the synthesis of complex heterocyclic systems. nih.govnih.gov Future research should focus on developing novel transition-metal-catalyzed annulation and cyclization strategies to construct the furo[3,2-c]azepine core. For instance, intramolecular C-H activation or coupling reactions could provide efficient routes to this ring system.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This technology could be applied to both the synthesis of the furo[3,2-c]azepine scaffold and its subsequent functionalization.

Flow Chemistry: The use of continuous-flow reactors can offer significant advantages in terms of reaction control, safety, and scalability. For challenging reactions, such as the construction of the seven-membered azepine ring, flow chemistry could enable precise control over reaction parameters, leading to improved yields and purities.

Computational Chemistry: In silico studies, including density functional theory (DFT) calculations, can provide valuable insights into reaction mechanisms and predict the reactivity of different positions on the furo[3,2-c]azepine ring system. This knowledge can guide the rational design of synthetic routes and functionalization strategies.

For the specific case of 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine, a key area of future research will be the exploration of its utility in various cross-coupling reactions.

Cross-Coupling Reaction Potential Reagent Potential Product
Suzuki-Miyaura CouplingArylboronic acids/esters2-Aryl-furo[3,2-c]azepines
Sonogashira CouplingTerminal alkynes2-Alkynyl-furo[3,2-c]azepines
Buchwald-Hartwig AminationAmines2-Amino-furo[3,2-c]azepines
Heck CouplingAlkenes2-Alkenyl-furo[3,2-c]azepines

These reactions would significantly expand the chemical space accessible from the bromo-substituted precursor, allowing for the synthesis of a diverse library of derivatives for biological screening and materials science applications.

Potential for Advanced Materials Science Applications and Complex Chemical Synthesis

While the primary focus of azepine derivatives has historically been in medicinal chemistry, the unique structural and electronic properties of the furo[3,2-c]azepine scaffold suggest potential applications in other fields.

Materials Science: Fused heterocyclic systems can exhibit interesting photophysical and electronic properties. Depending on the substituents introduced onto the furo[3,2-c]azepine core, it may be possible to develop novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through functionalization at the 2-position (via the bromo-precursor) would be particularly advantageous in this context.

Complex Chemical Synthesis: The furo[3,2-c]azepine scaffold could serve as a versatile building block for the synthesis of more complex molecules, including natural products and their analogues. The rigid, fused-ring system can provide a defined three-dimensional structure, which is often a desirable feature in the design of biologically active compounds. The development of efficient methods to synthesize and functionalize this scaffold would make it a valuable tool for synthetic chemists.

Q & A

Q. Basic Research Focus

  • Hazard Assessment : Follow GHS criteria (e.g., H319 for eye irritation) and implement engineering controls (e.g., fume hoods for bromine handling) .
  • Waste Management : Neutralize brominated byproducts with NaHSO₃ before disposal. Use life-cycle analysis (LCA) software to estimate environmental impact .

How do steric and electronic modifications on the azepine ring affect the compound’s bioactivity?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methyl, nitro) and test antimicrobial activity via microdilution assays .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., bacterial gyrase) using AutoDock Vina to rationalize activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.